![molecular formula C18H30O3 B14295028 13-Hydroxyoctadeca-2,4,6-trienoic acid CAS No. 116959-16-1](/img/structure/B14295028.png)
13-Hydroxyoctadeca-2,4,6-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Hydroxyoctadeca-2,4,6-trienoic acid is a hydroxylated fatty acid derivative. It is a member of the oxylipin family, which are oxygenated derivatives of polyunsaturated fatty acids. This compound is known for its biological activities and is often studied for its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
13-Hydroxyoctadeca-2,4,6-trienoic acid can be synthesized through the oxidation of linoleic acid or alpha-linolenic acid. The oxidation process typically involves the use of lipoxygenase enzymes, which introduce oxygen into the fatty acid chain at specific positions. The reaction conditions often include a controlled temperature and pH to optimize enzyme activity .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using microorganisms that produce lipoxygenase enzymes. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
13-Hydroxyoctadeca-2,4,6-trienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxylipins.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxylipins, reduced fatty acids, and substituted derivatives, each with distinct biological activities .
Wissenschaftliche Forschungsanwendungen
13-Hydroxyoctadeca-2,4,6-trienoic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions of fatty acids.
Biology: Investigated for its role in cell signaling and inflammation.
Medicine: Studied for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the production of bioactive compounds and nutraceuticals
Wirkmechanismus
The mechanism of action of 13-Hydroxyoctadeca-2,4,6-trienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes like cyclooxygenase and lipoxygenase, modulating their activity.
Pathways Involved: It influences pathways related to inflammation and oxidative stress, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
13-Hydroxyoctadecadienoic acid: Another hydroxylated fatty acid with similar biological activities.
9-Hydroxyoctadecadienoic acid: Shares structural similarities and biological functions.
13-Hydroxyoctadeca-9,11,15-trienoic acid: Another member of the oxylipin family with distinct biological roles
Uniqueness
13-Hydroxyoctadeca-2,4,6-trienoic acid is unique due to its specific hydroxylation pattern and the resulting biological activities. Its ability to modulate multiple pathways makes it a compound of interest in various fields of research .
Eigenschaften
CAS-Nummer |
116959-16-1 |
---|---|
Molekularformel |
C18H30O3 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
13-hydroxyoctadeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h4,6,8,10,13,16-17,19H,2-3,5,7,9,11-12,14-15H2,1H3,(H,20,21) |
InChI-Schlüssel |
LYESOFIGCSDUHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCCCC=CC=CC=CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.